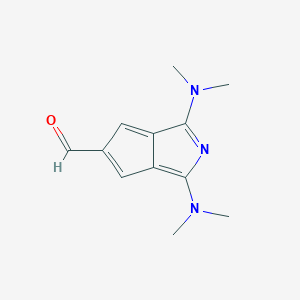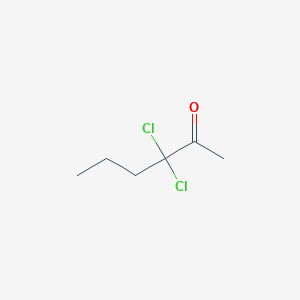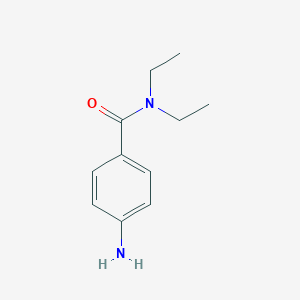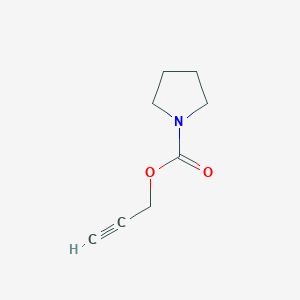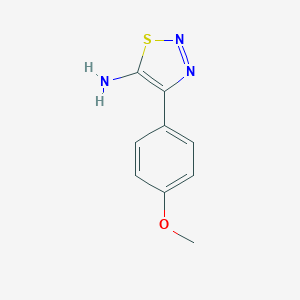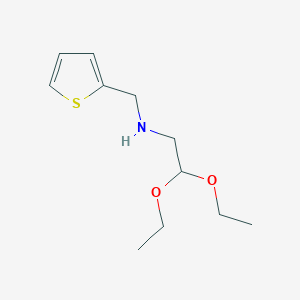
2,2-diethoxy-N-(thiophen-2-ylmethyl)ethanamine
Descripción general
Descripción
The compound 2,2-diethoxy-N-(thiophen-2-ylmethyl)ethanamine is a chemical of interest due to its unique structure and potential applications in various fields of chemistry. The synthesis and study of its properties are essential for understanding its chemical behavior and potential uses.
Synthesis Analysis
The synthesis of related thiophen-2-yl ethanamine compounds involves multiple steps, including Knoevenagel-Doebner condensation and amination reactions. For example, the synthesis of 2-(thiophen-2-yl)ethanamine reported by Wei Yun-yang involves condensation of thiophen-2-carbaldehyde with malonic acid followed by amination, reduction, and rearrangement steps, achieving the final product with significant yields (Wei Yun-yang, 2007).
Molecular Structure Analysis
The molecular structure of N,N′-bis(thiophen-2-ylmethyl)ethane-1,2-diaminium compounds has been explored through crystallographic analysis. For instance, Silva et al. have detailed the preparation, analytical characterization, and crystal structures of such compounds, providing insight into their geometric arrangement and intermolecular interactions (Silva et al., 2014).
Chemical Reactions and Properties
The reactivity of thiophen-2-ylmethyl derivatives under various conditions can lead to the formation of stable crystalline thiophenium ylides, as shown by Gillespie et al., who demonstrated the Rhodium(II)-catalyzed addition of dimethyl diazomalonate to thiophen derivatives (Gillespie et al., 1978).
Physical Properties Analysis
The synthesis and characterization of related compounds, such as 2,2-diethoxy-N,N-diethyl-ethylamine, involve detailed kinetic studies and theoretical calculations to understand their elimination mechanisms and physical properties. Mora et al. provided insights into the gas phase elimination kinetics of similar compounds, highlighting their stability and reactivity patterns (Mora et al., 2009).
Chemical Properties Analysis
The chemical behavior of thiophen-2-ylmethyl derivatives, including their interaction with metal ions and participation in complex formation, reveals significant aspects of their chemical properties. Studies on thiophene-benzoquinones and their derived anilate ligands offer a glimpse into the coordination chemistry and potential applications of these compounds (Atzori et al., 2014).
Aplicaciones Científicas De Investigación
Molecular Elimination Kinetics
A study investigated the gas phase molecular elimination kinetics of compounds similar to 2,2-diethoxy-N-(thiophen-2-ylmethyl)ethanamine. The research utilized theoretical calculations to understand the reaction mechanisms and kinetics, providing insight into the thermodynamic and kinetic parameters of these compounds (Mora, Tosta, Córdova, & Chuchani, 2009).
Synthetic Pathways
Another study detailed the synthetic pathway for a related compound, 2-(thiophen-2-yl)ethanamine. The research outlined the step-by-step process and yields for each stage, contributing to the broader understanding of synthesizing such compounds (Wei Yun-yang, 2007).
Coordination Chemistry
Research on thiophene-benzoquinones, closely related to 2,2-diethoxy-N-(thiophen-2-ylmethyl)ethanamine, explored their synthesis, crystal structures, and preliminary coordination chemistry. This study is significant in understanding the structural and chemical properties of such compounds (Atzori, Pop, Cauchy, Mercuri, & Avarvari, 2014).
Analytical Characterization
A study on hallucinogenic N-(2-methoxy)benzyl derivatives of phenethylamine drugs, closely related to 2,2-diethoxy-N-(thiophen-2-ylmethyl)ethanamine, focused on their analytical characterization. This research aids in understanding the chemical properties and potential uses of these compounds (Zuba & Sekuła, 2013).
Crystal Structures
The crystal structures of related compounds, N,N′-bis(thiophen-2-ylmethyl)ethane-1,2-diaminium hydrochloride and its [AuCl4]− salt, were investigated. This research provides insights into the molecular arrangements and potential applications of these structures (Silva, Masciocchi, & Cuin, 2014).
Phosphinated Dietheramine for Polyetherimides
A study focused on the preparation of phosphinated dietheramine from an alkaline-stable phosphinated bisphenol for soluble polyetherimides. This research is relevant to the development and application of new materials using compounds similar to 2,2-diethoxy-N-(thiophen-2-ylmethyl)ethanamine (Lin, Chang, & Cheng, 2011).
Substitiution Reaction Studies
Research on the substitution reactions of naphtho[2,1-b]thiophen, which is structurally related to 2,2-diethoxy-N-(thiophen-2-ylmethyl)ethanamine, revealed insights into the chemical reactivity and potential applications of these compounds (Clarke, Rawson, & Scrowston, 1969).
Propiedades
IUPAC Name |
2,2-diethoxy-N-(thiophen-2-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2S/c1-3-13-11(14-4-2)9-12-8-10-6-5-7-15-10/h5-7,11-12H,3-4,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCGLUZNPJCFOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNCC1=CC=CS1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383653 | |
| Record name | 2,2-diethoxy-N-(thiophen-2-ylmethyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-diethoxy-N-(thiophen-2-ylmethyl)ethanamine | |
CAS RN |
113825-05-1 | |
| Record name | 2,2-diethoxy-N-(thiophen-2-ylmethyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

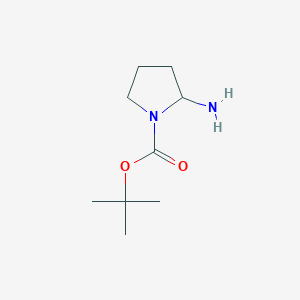
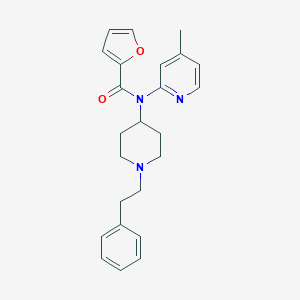
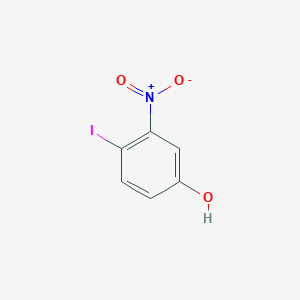
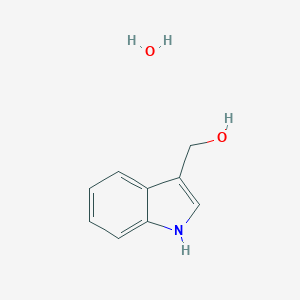

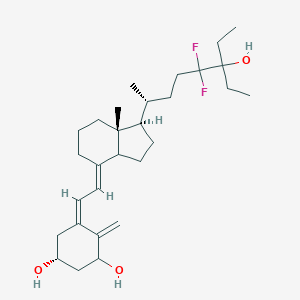
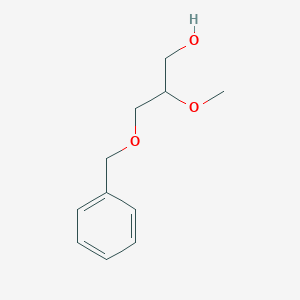
![8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione](/img/structure/B53694.png)
